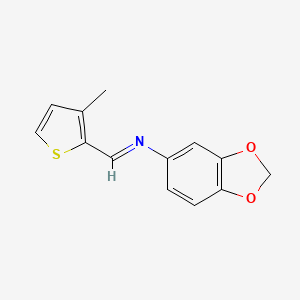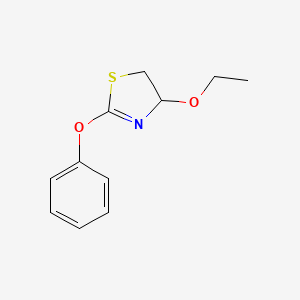![molecular formula C14H16O3P2 B14437547 [2-(Diphenylphosphanyl)ethyl]phosphonic acid CAS No. 75422-72-9](/img/structure/B14437547.png)
[2-(Diphenylphosphanyl)ethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Diphenylphosphanyl)ethyl]phosphonic acid is a chemical compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylphosphanyl)ethyl]phosphonic acid typically involves the reaction of diphenylphosphine with ethylene oxide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Common reagents used in this synthesis include diphenylphosphine, ethylene oxide, and water for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[2-(Diphenylphosphanyl)ethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of this compound .
Scientific Research Applications
[2-(Diphenylphosphanyl)ethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of [2-(Diphenylphosphanyl)ethyl]phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can lead to the formation of coordination complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(Diphenylphosphanyl)ethyl]phosphonic acid include:
- Diphenylphosphine oxide
- Ethylphosphonic acid
- Phenylphosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both phosphanyl and phosphonic acid functional groups in a single molecule.
Properties
CAS No. |
75422-72-9 |
|---|---|
Molecular Formula |
C14H16O3P2 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-diphenylphosphanylethylphosphonic acid |
InChI |
InChI=1S/C14H16O3P2/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16,17) |
InChI Key |
OLGWTNCDFUQHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(=O)(O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


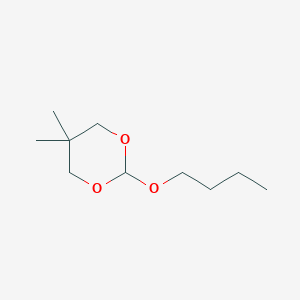
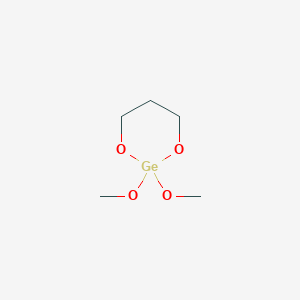
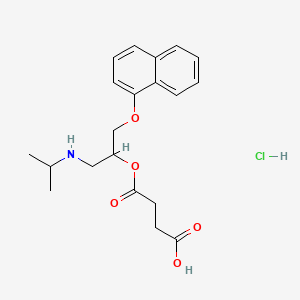
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
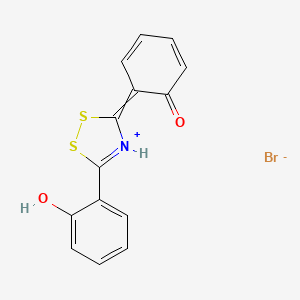
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
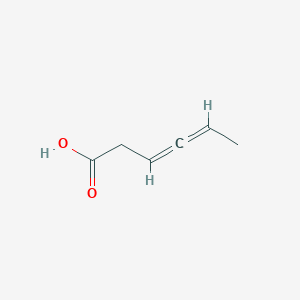
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)
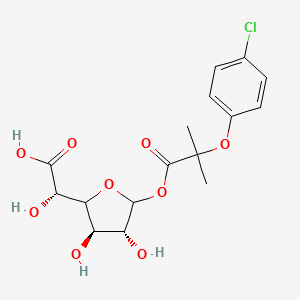
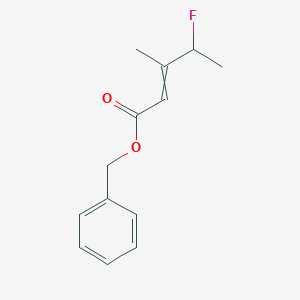

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
